An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichlorotoluene
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorotoluene (CAS No. 95-73-8) is a significant chlorinated aromatic hydrocarbon.[1][2] It appears as a clear, colorless liquid with a characteristic odor.[3][4] This compound serves as a crucial intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, pesticides, and dyes.[1][5] Its utility in organic synthesis is broad, acting as a high-boiling solvent and a precursor for compounds like 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzoyl chloride.[2][5] Given its widespread application, a thorough understanding of its physical and chemical properties is essential for its safe handling, application in synthesis, and for environmental assessment.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2,4-Dichlorotoluene are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | References |
| Molecular Formula | C₇H₆Cl₂ | [2][5][6] |
| Molecular Weight | 161.03 g/mol | [2][5][6][7] |
| Appearance | Clear, colorless liquid | [2][3][4][5] |
| Density | 1.246 g/mL at 25 °C | [3][8] |
| Melting Point | -13.5 °C to -14 °C | [2][5][7] |
| Boiling Point | 200 °C to 201 °C at 760 mmHg | [2][7] |
| Flash Point | 79 °C to 87 °C (closed cup) | [2][7][9] |
| Solubility in Water | Insoluble/Immiscible | [2][3][7] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, and benzene | [3][7][10] |
| Refractive Index | 1.545 to 1.5511 at 20 °C | [2][5][7] |
| Vapor Pressure | 4 hPa at 50 °C | [3][11] |
| Vapor Density | 5.56 (air = 1) | [2] |
Experimental Protocols
The determination of the physical and chemical properties of 2,4-Dichlorotoluene relies on established analytical methods. Below are detailed methodologies for key experiments.
Synthesis of 2,4-Dichlorotoluene
A primary method for the synthesis of 2,4-Dichlorotoluene involves the diazotization and subsequent chlorination of 2,4-diaminotoluene (B122806).[3][8][12] This process, often a variation of the Sandmeyer reaction, is a cornerstone of aromatic chemistry.[1]
Experimental Workflow: Synthesis via Diazotization
Caption: Synthesis of 2,4-Dichlorotoluene via Diazotization.
Detailed Protocol:
-
Dissolution: In a reaction vessel, hydrochloric acid and water are heated to 50°C. 2,4-diaminotoluene is then dissolved in this acidic solution with stirring.[8][12]
-
Diazotization: Additional hydrochloric acid and cuprous chloride are introduced into the vessel. A 1% sodium nitrite solution is then added evenly, while maintaining the reaction temperature at approximately 60°C.[8][12]
-
Purification: After the reaction, the mixture is allowed to rest and stratify. The lower layer, containing the crude product, is separated and washed with water until neutral. An alkali wash is performed, followed by another water wash to remove the alkali. Finally, the crude 2,4-Dichlorotoluene is purified by steam distillation to yield the final product.[8][12]
Another significant synthetic route is the direct chlorination of p-chlorotoluene in the presence of a Lewis acid catalyst, such as zirconium tetrachloride, which favors the formation of the 2,4-isomer.[1][13][14]
Analytical Methods for Property Determination
1. Gas Chromatography (GC)
-
Application: To determine the purity of 2,4-Dichlorotoluene and to analyze the isomeric composition of dichlorotoluene mixtures.[5][15][16]
-
Methodology: A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. A flame ionization detector (FID) is commonly used for detection.[2] The retention times of the peaks are compared with those of known standards to identify the components, and the peak areas are used for quantification.[16]
2. Melting Point Determination
-
Application: To determine the temperature at which 2,4-Dichlorotoluene transitions from a solid to a liquid state.
-
Methodology: A small, purified sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
3. Boiling Point Determination
-
Application: To determine the temperature at which the vapor pressure of 2,4-Dichlorotoluene equals the atmospheric pressure.
-
Methodology: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a calibrated thermometer. The boiling point is recorded at a specific pressure, typically atmospheric pressure (760 mmHg).
4. Solubility Testing
-
Application: To assess the solubility of 2,4-Dichlorotoluene in various solvents.
-
Methodology: A known volume of the solvent is placed in a test tube. Small, incremental amounts of 2,4-Dichlorotoluene are added with vigorous mixing. The mixture is observed for the formation of a single, clear phase (soluble) or the persistence of two distinct phases or cloudiness (insoluble/immiscible).
Chemical Reactivity and Applications
2,4-Dichlorotoluene is a relatively unreactive compound under normal conditions.[3][8] Its reactivity is characteristic of halogenated aromatic hydrocarbons, which generally decreases with an increased degree of halogen substitution.[3][8] It may be incompatible with strong oxidizing and reducing agents, as well as with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][8]
Logical Relationship of Applications
Caption: Key applications derived from 2,4-Dichlorotoluene.
Its primary industrial value lies in its role as a versatile intermediate.[1][5]
-
Agrochemicals: It is a vital precursor in the synthesis of various pesticides and herbicides.[1][5]
-
Pharmaceuticals: It serves as a fundamental building block for numerous active pharmaceutical ingredients (APIs).[1][5]
-
Dyes and Pigments: The compound is utilized in the manufacturing of colorants.[1][5]
-
Organic Synthesis: It is also employed as an oxidant and a solvent in specific chemical reactions, such as the anaerobic catalytic oxidation of secondary alcohols.[3][5][8]
Safety and Handling
Hazard Identification:
-
Combustible liquid and vapor.[17]
Recommended Handling Procedures:
-
Wash thoroughly after handling.[17]
-
Use in a well-ventilated area and avoid inhalation of vapors.[17][18]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][19]
-
Store in a cool, dry, well-ventilated place in tightly closed containers.[3][5][19]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[17]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[17][18]
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichlorotoluene, intended to support researchers, scientists, and professionals in drug development in their work with this important chemical intermediate.
References
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- 2. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Page loading... [guidechem.com]
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- 9. Page loading... [guidechem.com]
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- 12. 2,4-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 13. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 14. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]
- 15. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN102234218B - Preparation method of 2,4-dichlorotoluene - Google Patents [patents.google.com]
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